N-(1-propylpiperidin-4-yl)benzamide
Overview
Description
N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring substituted with a propyl group at the nitrogen atom and a benzamide moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 1-propylpiperidine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzamide derivatives, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the induction of target genes involved in cellular adaptation to hypoxia. This activation promotes the expression of proteins such as p21 and cleaved caspase-3, which play roles in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but lacks the propyl group on the piperidine ring.
3-methyl-N-(1-propylpiperidin-4-yl)benzamide: Contains a methyl group on the benzamide moiety.
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: Contains a benzimidazole ring instead of a benzamide moiety
Uniqueness
N-(1-propylpiperidin-4-yl)benzamide is unique due to the presence of the propyl group on the piperidine ring, which can influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-17-11-8-14(9-12-17)16-15(18)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKBFIUKPSXKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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